molecular formula C13H13NS B189470 3-Methyl-2-(phenylmethylthio)-pyridine CAS No. 117446-06-7

3-Methyl-2-(phenylmethylthio)-pyridine

Cat. No.: B189470
CAS No.: 117446-06-7
M. Wt: 215.32 g/mol
InChI Key: MMQNPBDWOQCQQX-UHFFFAOYSA-N
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Description

3-Methyl-2-(phenylmethylthio)-pyridine is a pyridine derivative featuring a methyl group at the 3-position and a benzylthio (SCH2Ph) substituent at the 2-position.

Properties

CAS No.

117446-06-7

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-benzylsulfanyl-3-methylpyridine

InChI

InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

MMQNPBDWOQCQQX-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)SCC2=CC=CC=C2

Canonical SMILES

CC1=C(N=CC=C1)SCC2=CC=CC=C2

Synonyms

3-Methyl-2-(phenylmethylthio)-pyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Pyridines
  • 3-Methyl-2-(2'-methoxyphenyl)pyridine (27) : Synthesized via Suzuki coupling of 2-bromo-β-picoline with arylboronic acids, yielding 48% with distinct aromatic proton signals in NMR (δ 7.16–8.54 ppm) .
  • 3-Methyl-2-(1-naphthyl)pyridine (29) : Prepared similarly (74% yield) using 1-naphthylboronic acid, demonstrating the versatility of coupling reactions for biaryl pyridines .
Thioether-Substituted Pyridines
  • 2-(Methylthio)pyridine : Features a simpler methylthio group (C6H7NS, MW 125.19) and serves as a benchmark for sulfur-containing analogs .
  • 3-(Methylthio)-2-(phenylethynyl)pyridine (CAS 900535-85-5) : Combines methylthio and phenylethynyl groups (MW 225.31), synthesized via unstated methods but highlighting the role of extended π-systems in neuroactive compounds .
  • Pyridine, 3-chloro-4-methyl-2-(methylthio) : Incorporates chlorine and methyl groups (C7H8ClNS), illustrating halogenation effects on reactivity .
Benzylthio vs. Phenylthio Derivatives
  • 2-((Phenylthio)methyl)pyridine (CAS 71897-63-7) : Contains a phenylthio-methyl group (C12H11NS, MW 201.29) instead of benzylthio, synthesized via 14 reported routes, emphasizing modular thiol-based substitutions .

Physicochemical Properties

NMR Spectral Data
  • 3-Methyl-2-(2'-methoxyphenyl)pyridine (27) : ¹H NMR shows methyl signals at δ 2.38–2.42 ppm and aromatic protons at δ 7.16–8.54 ppm .
  • 3-Methyl-2-(phenylmethylthio)-pyridine (Inferred) : Expected downfield shifts for SCH2Ph protons (δ ~3.5–4.0 ppm for SCH2; aromatic δ 7.2–8.5 ppm), similar to benzylthio analogs .
Molecular Weight and Solubility
  • Thioether derivatives generally exhibit higher molecular weights (e.g., 201–225 g/mol) compared to aryl-substituted analogs (e.g., 27: ~215 g/mol). Increased hydrophobicity from sulfur and aryl groups may reduce water solubility .

Data Tables

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Log Kow (Predicted)
This compound C13H13NS 215.31 ~3.5 (Estimated)
2-(Methylthio)pyridine C6H7NS 125.19 2.18
3-Methyl-2-(1-naphthyl)pyridine C16H13N 219.29 ~3.8

Key Research Findings

  • Synthetic Flexibility : Suzuki coupling and thiol substitution are robust methods for introducing aryl and thioether groups, respectively .
  • Biological Potential: While direct data on this compound are lacking, structural analogs demonstrate neuroactivity (e.g., mGluR5 antagonism), suggesting possible therapeutic applications .

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